4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a carboxylic acid group at the 2-position and a methylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thiocarboxylic acid. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Substitution: The hydrogen atoms on the pyridine and pyrrole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, borane; reactions are usually performed under anhydrous conditions and at low temperatures.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a catalyst and are often conducted under inert atmosphere conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
- 2-(methylthio)pyridine-3-carboxylic acid
- 4-methoxy-pyridine-2-carboxylic acid
- 3-methylpyridine-2-carboxylic acid
These compounds share structural similarities but differ in the position and nature of substituents on the pyridine and pyrrole rings. The unique combination of the methylthio group and the carboxylic acid group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methylsulfanyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-8-4-10-3-7-5(8)2-6(11-7)9(12)13/h2-4,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCSKOLCGIOUSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C=C(NC2=CN=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721423 |
Source
|
Record name | 4-(Methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-30-5 |
Source
|
Record name | 4-(Methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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